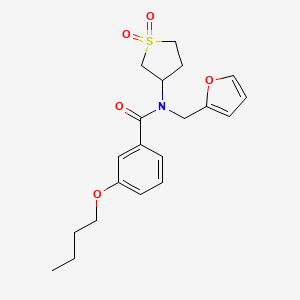

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC15313510

Molecular Formula: C20H25NO5S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25NO5S |

|---|---|

| Molecular Weight | 391.5 g/mol |

| IUPAC Name | 3-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C20H25NO5S/c1-2-3-10-25-18-7-4-6-16(13-18)20(22)21(14-19-8-5-11-26-19)17-9-12-27(23,24)15-17/h4-8,11,13,17H,2-3,9-10,12,14-15H2,1H3 |

| Standard InChI Key | XMJSOTBGUVLPEU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Introduction

The compound 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that has garnered interest in various fields of chemistry and pharmacology due to its unique structural features. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, potential applications, and any available research findings.

Synthesis Methods

The synthesis of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide typically involves a multi-step process. It begins with the preparation of the benzamide core, followed by the introduction of the butoxy group, and then the attachment of the tetrahydrothiophene-1,1-dioxide and furan-2-ylmethyl moieties. Common methods include peptide coupling reactions and nucleophilic substitutions.

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Formation of benzamide core | Benzoyl chloride, amine |

| 2 | Introduction of butoxy group | 3-Butoxybenzoyl chloride |

| 3 | Attachment of tetrahydrothiophene-1,1-dioxide | Tetrahydrothiophene-1,1-dioxide, coupling agent |

| 4 | Attachment of furan-2-ylmethyl group | Furan-2-ylmethylamine, coupling agent |

Potential Applications

While specific applications of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide are not well-documented, compounds with similar structures have shown promise in pharmaceuticals and materials science. The presence of diverse functional groups suggests potential biological activity, such as enzyme inhibition or receptor binding.

| Potential Application | Description |

|---|---|

| Pharmaceuticals | Potential for biological activity, such as enzyme inhibition |

| Materials Science | Possible use in the development of new materials with unique properties |

Research Findings

Research on 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is limited, but studies on similar compounds indicate that such structures can exhibit interesting chemical and biological properties. For instance, benzamide derivatives have been explored for their antimicrobial and anticancer activities.

| Study | Findings |

|---|---|

| Antimicrobial Activity | Some benzamide derivatives show activity against certain bacteria and fungi |

| Anticancer Activity | Potential for inhibiting cancer cell growth |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume